![molecular formula C18H20N2O4S B4689758 2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4689758.png)
2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid
Übersicht
Beschreibung
2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its diverse biological activities. It was first synthesized in 2000 by researchers at Bayer AG, Germany, and has since been used in various studies to investigate its potential therapeutic applications.
Wirkmechanismus
2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid 11-7082 exerts its biological effects by covalently modifying the cysteine residue of the NF-κB essential modulator (NEMO), a regulatory subunit of the IKK complex. This modification inhibits the activity of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. Inhibition of the IKK complex leads to the accumulation of IκBα and the subsequent inhibition of NF-κB activity.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have multiple biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This effect is mediated by the inhibition of NF-κB activity, which is known to promote angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid 11-7082 in lab experiments is its specificity for NF-κB inhibition. Unlike other inhibitors that target multiple pathways, this compound 11-7082 specifically targets the IKK complex, leading to selective inhibition of NF-κB activity. However, this compound 11-7082 has been reported to have some limitations, including its instability in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
Despite its potential therapeutic applications, there are still many unanswered questions about the biological effects of 2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid 11-7082. Future research directions could include investigating the molecular mechanisms underlying its anti-cancer and anti-inflammatory effects, exploring its potential for combination therapy with other drugs, and developing more stable analogs with improved pharmacokinetic properties. Additionally, studies could be conducted to investigate the potential of this compound 11-7082 as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
2-{2-[(4-sec-butylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune response, inflammation, and cell survival. Inhibition of NF-κB by this compound 11-7082 has been demonstrated to suppress the expression of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
In addition, this compound 11-7082 has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways involved in cell survival and proliferation.
Eigenschaften
IUPAC Name |
2-[(E)-[(4-butan-2-ylphenyl)sulfonylhydrazinylidene]methyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-13(2)14-8-10-16(11-9-14)25(23,24)20-19-12-15-6-4-5-7-17(15)18(21)22/h4-13,20H,3H2,1-2H3,(H,21,22)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFUAHIAJYUSLE-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.